molecular formula C7H12O3 B079629 (Tetrahydro-pyran-2-yl)-acetic acid CAS No. 13103-40-7

(Tetrahydro-pyran-2-yl)-acetic acid

Cat. No. B079629
CAS RN: 13103-40-7
M. Wt: 144.17 g/mol
InChI Key: WRJWKHJGSNPGND-UHFFFAOYSA-N
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Description

“(Tetrahydro-pyran-2-yl)-acetic acid” is a chemical compound with the molecular formula C7H12O3 . It is an unsaturated acetic acid . The molecular weight of this compound is 144.17 .


Synthesis Analysis

The synthesis of pyran derivatives, such as “(Tetrahydro-pyran-2-yl)-acetic acid”, has been a topic of interest in recent years . One approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another method involves the use of Pd(II)/bis-sulfoxide C-H activation and Lewis acid co-catalysis .


Molecular Structure Analysis

The molecular structure of “(Tetrahydro-pyran-2-yl)-acetic acid” consists of a tetrahydro-pyran ring attached to an acetic acid group . The exact structure can be represented by the InChI string: InChI=1/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) .


Physical And Chemical Properties Analysis

“(Tetrahydro-pyran-2-yl)-acetic acid” has a molecular weight of 144.168 and a density of 1.112g/cm3 . Its boiling point is 285.1±13.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Bioactive Compounds

2-(oxan-2-yl)acetic acid serves as a precursor in the synthesis of complex natural product scaffolds. These scaffolds are particularly valuable for expanding the bioactive chemical space in drug discovery. The compound’s structure allows for the creation of diverse molecular architectures that can mimic natural product pharmacophores .

Antibacterial Agents

Research indicates that derivatives of 2-(oxan-2-yl)acetic acid can be used to synthesize bis-indole alkaloids with potential antibacterial activities. This is especially relevant in the fight against antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 2-(oxan-2-yl)acetic acid is utilized to introduce the tetrahydropyran moiety into target molecules. This moiety is a common feature in many natural products and pharmaceuticals, imparting crucial pharmacokinetic properties .

Material Science

In material science, 2-(oxan-2-yl)acetic acid can be used to modify surface properties of materials. Its incorporation into polymers can influence the hydrophobicity and enhance the material’s stability and durability .

Chiral Pool Synthesis

The compound’s chiral nature makes it a valuable chiral pool synthetic intermediate. It can be used to induce chirality in drug molecules, which is essential for the drug’s efficacy and safety profile .

Flavor and Fragrance Industry

2-(oxan-2-yl)acetic acid derivatives are explored for their use in the flavor and fragrance industry. They can be used to synthesize compounds with novel scents and tastes, contributing to the development of new products .

Analytical Chemistry

In analytical chemistry, this compound can act as a standard or reagent in chromatographic analysis and other detection methods. It helps in the identification and quantification of complex mixtures .

Environmental Science

Lastly, 2-(oxan-2-yl)acetic acid and its derivatives can be employed in environmental science research. They may be used in the study of biodegradation processes or as tracers in environmental fate studies .

Future Directions

The future directions in the research of “(Tetrahydro-pyran-2-yl)-acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications . The development of more efficient and environmentally friendly synthesis methods could be a particular area of interest .

properties

IUPAC Name

2-(oxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJWKHJGSNPGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390195, DTXSID70901232
Record name (Tetrahydro-pyran-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-pyran-2-yl)-acetic acid

CAS RN

13103-40-7
Record name (Tetrahydro-pyran-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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